2-Benzoyl-3-thiophenecarboxylic acid
CAS No.: 30011-75-7
Cat. No.: VC17164459
Molecular Formula: C12H8O3S
Molecular Weight: 232.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30011-75-7 |
|---|---|
| Molecular Formula | C12H8O3S |
| Molecular Weight | 232.26 g/mol |
| IUPAC Name | 2-benzoylthiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H8O3S/c13-10(8-4-2-1-3-5-8)11-9(12(14)15)6-7-16-11/h1-7H,(H,14,15) |
| Standard InChI Key | FGJUGEQAUPANNZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CS2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Benzoyl-3-thiophenecarboxylic acid belongs to the class of thiophene carboxylic acids, featuring a five-membered aromatic ring containing sulfur. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 30011-75-7 | |
| Molecular Formula | CHOS | |
| Molecular Weight | 232.26 g/mol | |
| IUPAC Name | 2-benzoylthiophene-3-carboxylic acid | |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CS2)C(=O)O | |
| InChIKey | FGJUGEQAUPANNZ-UHFFFAOYSA-N | |
| Solubility | Not quantitatively reported |
The benzoyl group enhances electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions .
Comparative Analysis with Isomers
Structural isomers such as 3-benzoyl-2-thiophenecarboxylic acid (CAS 30006-03-2) exhibit distinct properties due to substitution pattern differences:
| Property | 2-Benzoyl-3-isomer | 3-Benzoyl-2-isomer |
|---|---|---|
| Melting Point | Not reported | 150–153°C |
| Storage Conditions | Not specified | 2–8°C |
| Bioactivity | Undocumented | Antimicrobial potential implied |
The positional isomerism significantly affects physicochemical behavior, as seen in the higher melting point of the 3-benzoyl-2-isomer .
Synthesis and Preparation
General Methodologies
While no direct synthesis protocols for 2-benzoyl-3-thiophenecarboxylic acid are documented, analogous compounds suggest two primary routes:
-
Friedel-Crafts Acylation:
Thiophene-3-carboxylic acid reacts with benzoyl chloride in the presence of Lewis acids (e.g., AlCl) to introduce the benzoyl group. This method aligns with traditional electrophilic substitution mechanisms in aromatic systems. -
Aqueous-Phase Cyclization:
A patent (EP1064276B1) describes synthesizing substituted 2-benzo[b]thiophenecarboxylic acids via reaction of halobenzoyl compounds with mercaptoacetic acid under alkaline conditions . Though tailored to fused-ring systems, this approach could be adapted for simple thiophenes by modifying reactants.
Optimized Reaction Conditions
Key parameters from patented methods include:
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Temperature: 100–124°C
-
Pressure: 343.9–3,439 hPa (5–50 psi)
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Catalysts: Tetrabutylammonium bromide (TBAB) as a phase-transfer agent .
Example yields for related compounds exceed 85%, suggesting efficiency under optimized conditions .
Physicochemical and Spectroscopic Properties
Thermal Stability
Data for the exact compound are unavailable, but the 3-benzoyl-2-isomer melts at 150–153°C, indicating that substitution patterns critically influence thermal behavior .
Solubility and Partitioning
The amide derivative 3-(benzoylamino)-2-thiophenecarboxylic acid (CAS 147123-66-8) exhibits a solubility of 37.1 µg/mL, hinting that the parent carboxylic acid may have limited aqueous solubility. LogP values remain unmeasured but can be estimated via computational models.
Applications in Materials Science
Coordination Chemistry
The carboxylic acid group enables metal-organic framework (MOF) formation, with potential applications in catalysis or gas storage.
Polymer Modification
Benzoyl groups can act as photoinitiators in polymer synthesis, suggesting utility in UV-curable resins.
Analytical Characterization
Spectroscopic Techniques
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NMR: Expected aromatic protons at δ 7.5–8.5 ppm (thiophene and benzoyl) .
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IR: Stretching vibrations at ~1,700 cm (C=O) and ~2,500 cm (O-H).
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) is suitable for purity analysis.
Challenges and Future Directions
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Synthetic Optimization: Scaling up production while minimizing byproducts.
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Bioactivity Screening: Systematic in vitro assays to validate therapeutic potential.
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Environmental Impact: Assessing biodegradation pathways for regulatory compliance.
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